molecular formula C27H34O10 B1678971 Polifeprosan 20 CAS No. 90409-78-2

Polifeprosan 20

Katalognummer B1678971
CAS-Nummer: 90409-78-2
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: JVYNJRBSXBYXQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Polifeprosan 20 is a biodegradable compound that is used in the treatment of brain tumors . It works by controlling the release of carmustine into the area where the brain tumor was taken out . This medication is placed by a surgeon during brain surgery into the area where the brain tumor was taken out .


Synthesis Analysis

Polifeprosan 20 with carmustine (GLIADEL®) polymer implant wafer is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the brain at the time of planned tumor surgery . It then slowly degrades to release the BCNU chemotherapy directly into the brain thereby bypassing the blood–brain barrier .


Molecular Structure Analysis

The structure of polifeprosan 20 is a random copolymer consisting of 1,3-bis-(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA) monomers in a 20:80 molar ratio connected by anhydride bonds . The chemical structure of the chemotherapy drug carmustine, an alkylating agent, is dispersed in the copolymer wafer .


Chemical Reactions Analysis

Polifeprosan 20 with carmustine (BCNU, bis-chloroethylnitrosourea, Gliadel (®)) polymer implant wafer is a biodegradable compound containing 3.85% carmustine which slowly degrades to release carmustine and protects it from exposure to water with resultant hydrolysis until the time of release .


Physical And Chemical Properties Analysis

Polifeprosan 20 is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the brain at the time of planned tumor surgery . It then slowly degrades to release the BCNU chemotherapy directly into the brain thereby bypassing the blood–brain barrier .

Wissenschaftliche Forschungsanwendungen

Therapeutic Application in Malignant Glioma

Polifeprosan 20, when combined with carmustine (BCNU), is used as a biodegradable implant wafer (GLIADEL®) for the treatment of malignant glioma. Implanted in the brain during tumor surgery, it slowly releases BCNU directly into the brain tissue, bypassing the blood-brain barrier. This method has been shown to improve survival in patients with newly diagnosed or recurrent malignant glioma. Carmustine wafers are approved in the United States and the European Union for these indications, and their use doesn't significantly increase the treatment burden since they are placed during surgery. Despite these benefits, their usage appears to be underutilized, possibly due to barriers in their adoption and integration into standard care practices (Kleinberg, 2016).

Role in the Era of Standard Adjuvant Temozolomide

The Polifeprosan 20 carmustine wafer remains the only approved local treatment for malignant glioma. Its efficacy has been demonstrated in blinded placebo-controlled trials, especially in patients who have had total or near-total removal of gross tumor. The therapy is still considered relevant even with the standard use of temozolomide chemotherapy during and after radiotherapy treatment for malignant glioma. Despite limited specific evidence, the treatment is likely to be efficacious in environments where temozolomide is part of initial management. The safety of using carmustine wafers in conjunction with adjuvant temozolomide and radiotherapy is supported, although further research is necessary for firmer recommendations (Kleinberg, 2012).

Institutional Experience with Gliadel Wafer in Malignant Glioma

A study reviewing the use of Gliadel (polifeprosan 20 with carmustine implant) over 10 years in treating malignant glioma found no increase in perioperative morbidity with its use. In patients receiving Gliadel for glioblastoma multiforme, median survival improved following both primary and revision resection. These results suggest that Gliadel wafer is a safe option for the surgical treatment of malignant astrocytoma, contributing to the ongoing development of treatment strategies for these challenging malignancies (Attenello et al., 2008).

Zukünftige Richtungen

Future opportunities may result from personalized patient selection and potentially by utilizing this technology to deliver other agents or use of carmustine wafers in combination with immune therapies . Consideration of these issues is important for optimal use of this therapeutic approach and may be important as this technology and other local therapies are further developed in the future .

Eigenschaften

IUPAC Name

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNJRBSXBYXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238165
Record name Polifeprosan 20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Polifeprosan

CAS RN

90409-78-2
Record name Polifeprosan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90409-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polifeprosan 20
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polifeprosan 20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polifeprosan 20
Reactant of Route 2
Polifeprosan 20
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Polifeprosan 20
Reactant of Route 4
Polifeprosan 20
Reactant of Route 5
Polifeprosan 20
Reactant of Route 6
Polifeprosan 20

Citations

For This Compound
423
Citations
L Kleinberg - Patient preference and adherence, 2016 - Taylor & Francis
Polifeprosan 20 with carmustine (GLIADEL ® ) polymer implant wafer is a biodegradable compound containing 3.85% carmustine (BCNU, bischloroethylnitrosourea) implanted in the …
Number of citations: 24 www.tandfonline.com
J Weingart, SA Grossman, KA Carson… - Journal of clinical …, 2007 - ncbi.nlm.nih.gov
… On the day of surgery, the patients underwent surgical debulking and implantation of up to eight polifeprosan 20 with carmustine wafers. During the surgical procedure, a sample of …
Number of citations: 80 www.ncbi.nlm.nih.gov
L Kleinberg - Core evidence, 2012 - ncbi.nlm.nih.gov
The Polifeprosan 20 with carmustine (BCNU, bis-chloroethylnitrosourea, Gliadel®) polymer implant wafer is a biodegradable compound containing 3.85% carmustine which slowly …
Number of citations: 17 www.ncbi.nlm.nih.gov
M Yoshida - Reactions, 2016 - search.proquest.com
In a study, 2 patients [ages and sexes not stated] developed various toxicities including cerebral oedema, pyrexia, wound healing failure, cerebrospinal fluid leakage, and/or meningitis …
Number of citations: 0 search.proquest.com
K Nakase - Reactions, 2015 - search.proquest.com
A 56-year-old woman developed cyst, inflammatory reaction and convulsive attacks following the implantation of carmustine polifeprosan-20 wafer [Gliadel]. The woman had five …
Number of citations: 0 search.proquest.com
L Dorner - Reactions, 2011 - Springer
… malignant gliomas [some sexes not stated] were identified from a retrospective study after they developed space-occupying cysts following implantation of carmustine polifeprosan 20 …
Number of citations: 2 link.springer.com
EL Weber - Reactions, 2005 - Springer
Patient 1, aged 53 years, was hospitalised for resection of a right glioblastoma. During the craniotomy, the cavity was lined with eight carmustine polifeprosan 20 wafers. She was …
Number of citations: 0 link.springer.com
DM Damek - Reactions, 2009 - Springer
… The woman underwent gross total resection with carmustine polifeprosan 20 wafer implantation, external beam radiotherapy and two cycles of temozolomide chemotherapy, for left …
Number of citations: 0 link.springer.com
S Maciá Escalante - Reactions, 2009 - Springer
… brain oedema during treatment with carmustine polifeprosan 20 wafer [Gliadel]. The woman, … Three implants of carmustine polifeprosan 20 wafer [dosage not stated] were then inserted. …
Number of citations: 0 link.springer.com
JA Glick, RS Graham, SA Voils - Annals of Pharmacotherapy, 2010 - journals.sagepub.com
… To report a case of Candida meningitis post Gliadel wafer (polifeprosan 20 with carmustine implant) placement successfully treated with the combination of intrathecal and intravenous …
Number of citations: 19 journals.sagepub.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.